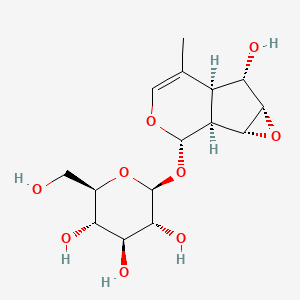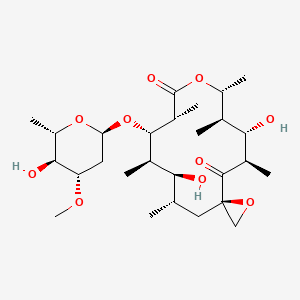
palmitoyl carnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmitoyl carnitine: is an ester derivative of carnitine, specifically formed by the esterification of palmitic acid with carnitine. This compound plays a crucial role in the metabolism of fatty acids, particularly in the transport of long-chain fatty acids into the mitochondria for β-oxidation, which is essential for energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palmitoyl carnitine is synthesized through the enzymatic reaction of palmitoyl-CoA with carnitine. This reaction is catalyzed by the enzyme carnitine O-palmitoyltransferase, which is located in the mitochondrial outer membrane . The reaction conditions typically involve the presence of the enzyme and substrates in an aqueous medium at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound involves the large-scale enzymatic synthesis using recombinant enzymes to ensure high yield and purity. The process includes the fermentation of microorganisms engineered to overexpress carnitine O-palmitoyltransferase, followed by extraction and purification of the product .
Chemical Reactions Analysis
Types of Reactions: Palmitoyl carnitine undergoes several types of chemical reactions, including:
Oxidation: In the mitochondria, this compound is oxidized through β-oxidation to produce acetyl-CoA, NADH, and FADH2.
Hydrolysis: this compound can be hydrolyzed back to palmitic acid and carnitine by the action of carnitine palmitoyltransferase.
Common Reagents and Conditions:
Oxidation: Requires the presence of oxygen, NAD+, and FAD as co-factors.
Hydrolysis: Requires water and the enzyme carnitine palmitoyltransferase.
Major Products:
Oxidation: Acetyl-CoA, NADH, and FADH2.
Hydrolysis: Palmitic acid and carnitine.
Scientific Research Applications
Chemistry: Palmitoyl carnitine is used as a model compound to study the transport and metabolism of long-chain fatty acids in biochemical research .
Biology: In cellular biology, this compound is used to investigate the mechanisms of fatty acid transport and oxidation within mitochondria .
Medicine: this compound has potential therapeutic applications in the treatment of metabolic disorders, such as fatty acid oxidation disorders and certain types of cardiomyopathies . It is also being explored for its role in cancer therapy, particularly in targeting tumor metabolism .
Industry: In the pharmaceutical industry, this compound is used in the formulation of drugs aimed at improving mitochondrial function and energy metabolism .
Mechanism of Action
Palmitoyl carnitine exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with the carnitine palmitoyltransferase system, which includes carnitine palmitoyltransferase I and II, and the carnitine-acylcarnitine translocase . This system ensures the efficient transfer of fatty acids across the mitochondrial membranes, enabling their subsequent oxidation and energy production .
Comparison with Similar Compounds
Acetyl carnitine: Another ester derivative of carnitine, involved in the transport of acetyl groups into the mitochondria.
Butyryl carnitine: Similar to palmitoyl carnitine but with a shorter fatty acid chain.
Octanoyl carnitine: Involved in the transport of medium-chain fatty acids.
Uniqueness: this compound is unique due to its role in the transport and metabolism of long-chain fatty acids, which are crucial for energy production in cells. Its specific interaction with the carnitine palmitoyltransferase system distinguishes it from other carnitine derivatives .
Properties
CAS No. |
7085-35-0 |
|---|---|
Molecular Formula |
C23H46NO4+ |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(3-carboxy-2-hexadecanoyloxypropyl)-trimethylazanium |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/p+1 |
InChI Key |
XOMRRQXKHMYMOC-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
Synonyms |
Hexadecanoylcarnitine Palmitoylcarnitine Palmitylcarnitine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1212280.png)
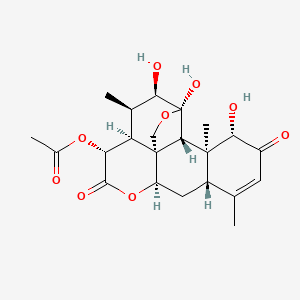

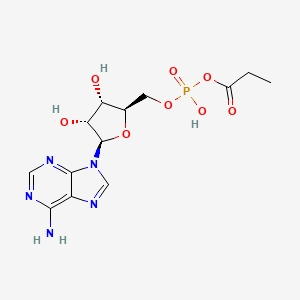
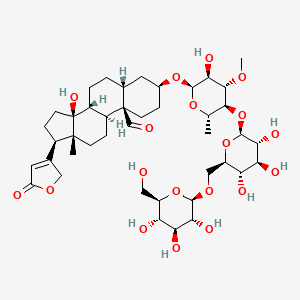
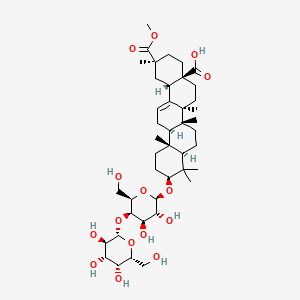
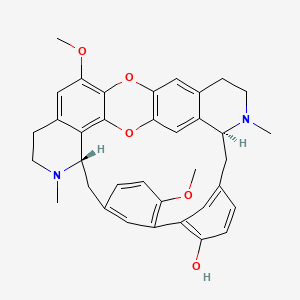
![2-[(4R,5S,7R,25S,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B1212293.png)

